2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
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Overview
Description
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a complex organic compound that features a thiophene ring, a triazole ring, and a fluorophenyl group
Preparation Methods
The synthesis of 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and triazole intermediates, followed by their coupling under specific conditions. Common reagents include sulfur, α-methylene carbonyl compounds, and α-cyano esters. Industrial production methods may involve the use of high-throughput synthesis techniques to optimize yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions using halogens or nitric acid. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and catalysts. .
Scientific Research Applications
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-psychotic effects.
Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and triazole rings play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling .
Comparison with Similar Compounds
Similar compounds include other thiophene and triazole derivatives, such as:
- 2-(thiophen-2-yl)ethyl 4-methylbenzenesulfonate
- 4-(4-fluorophenyl)-1-(2-oxo-2-thiophen-2-yl-ethyl)-pyrimidin-1-ium, bromide
- 4-(3-bromo-phenyl)-1-(2-oxo-2-thiophen-2-yl-ethyl)-pyrimidin-1-ium, bromide These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical and biological properties .
Properties
CAS No. |
578723-61-2 |
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Molecular Formula |
C16H15FN4OS2 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C16H15FN4OS2/c1-2-21-15(13-7-4-8-23-13)19-20-16(21)24-10-14(22)18-12-6-3-5-11(17)9-12/h3-9H,2,10H2,1H3,(H,18,22) |
InChI Key |
LIGZTRUIOJAOCE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)C3=CC=CS3 |
Origin of Product |
United States |
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